2-Bromo-1-(4-phenylthiazol-2-yl)ethanone
Description
Significance of Thiazole-Containing Scaffolds in Medicinal and Organic Chemistry
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal and organic chemistry. ijarsct.co.inresearchgate.net This structural motif is not merely a synthetic curiosity but is prevalent in nature, forming the core of essential biomolecules like Vitamin B1 (Thiamine). researchgate.net Its significance is further underscored by its presence in a multitude of blockbuster pharmaceuticals, including the antiretroviral drug Ritonavir and the antimicrobial agent Sulfathiazole. ijarsct.co.inbohrium.combohrium.com
The widespread application of thiazole derivatives stems from their diverse pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, antifungal, and antiviral properties. researchgate.netbohrium.comresearchgate.net The unique arrangement of heteroatoms in the thiazole ring allows for a range of intermolecular interactions, such as hydrogen bonding and coordination with biological targets, making it a privileged scaffold in drug design. researchgate.net In organic synthesis, thiazoles are not only targets themselves but are also used to create materials like cyanine (B1664457) dyes, which have applications as photographic sensitizers. ijarsct.co.inresearchgate.net
Overview of Alpha-Haloketones as Versatile Intermediates in Organic Synthesis
Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This specific arrangement makes them exceptionally valuable and versatile intermediates in organic synthesis. researchgate.netmdpi.com Their utility is rooted in the presence of two adjacent electrophilic centers: the carbonyl carbon and the alpha-carbon bearing the halogen. researchgate.net
This dual reactivity allows α-haloketones to react with a wide array of nucleophiles, leading to the construction of complex molecular architectures, particularly nitrogen-, sulfur-, and oxygen-containing heterocycles. researchgate.netmdpi.comnih.gov The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the alpha-carbon highly susceptible to nucleophilic substitution. nih.gov This reactivity is famously harnessed in reactions like the Hantzsch thiazole synthesis, where an α-haloketone condenses with a thioamide or thiourea (B124793) to form the thiazole ring, a method that has been a staple in heterocyclic chemistry for over a century. ijarsct.co.innih.govsynarchive.comyoutube.comchemhelpasap.com Consequently, α-haloketones are considered key precursors in the synthesis of numerous pharmacologically important compounds. researchgate.netmdpi.comresearchgate.net
Contextualization of 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone within Contemporary Chemical Research
This compound is a molecule that perfectly embodies the principles outlined above. It is a bifunctional compound featuring a stable, biologically relevant 4-phenylthiazole (B157171) core and a highly reactive α-bromoketone functional group. This structure positions it as an ideal intermediate for the synthesis of more elaborate, potentially bioactive molecules.
In contemporary research, this compound serves as a critical building block. The 4-phenylthiazole moiety is a scaffold of interest in its own right, with many derivatives being investigated for therapeutic applications, including as anticancer and antiproliferative agents. nih.govnih.govresearchgate.netdntb.gov.ua The true synthetic power of the molecule, however, lies in the 2-bromoethanone portion. This group acts as a reactive "handle," allowing chemists to introduce new functional groups and build larger molecular frameworks through reactions with various nucleophiles. For instance, it can react with thioamides, thioureas, and amines to generate more complex heterocyclic systems, effectively using the initial thiazole ring as a foundation for further molecular elaboration. nih.govresearchgate.net
Scope and Objectives for Comprehensive Academic Investigation
A comprehensive academic investigation of this compound would be a multifaceted endeavor aimed at fully harnessing its synthetic potential. The primary objectives of such a study would be to:
Explore Synthetic Methodologies: Systematically investigate and optimize the synthesis of the title compound, focusing on improving yields, reducing reaction times, and employing greener, more sustainable chemical practices.
Map Reactivity: Characterize the compound's reactivity with a diverse library of nucleophiles (e.g., amines, thiols, hydrazines, active methylene (B1212753) compounds) to synthesize novel, complex heterocyclic derivatives.
Structural Elucidation: Unambiguously determine the structures of all newly synthesized compounds using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction where applicable.
Biological Screening: Evaluate the synthesized derivatives for a range of biological activities, guided by the known pharmacological profiles of thiazole-containing compounds. This could include in vitro screening for anticancer, antimicrobial, or anti-inflammatory properties.
Establish Structure-Activity Relationships (SAR): Analyze the biological data to establish clear relationships between the molecular structure of the derivatives and their observed activity, providing valuable insights for the rational design of future therapeutic agents.
Through these objectives, a thorough investigation would not only expand the known chemistry of this compound but also contribute to the broader field of medicinal chemistry by generating new molecular entities with therapeutic potential.
Compound Information
Structure
3D Structure
Properties
Molecular Formula |
C11H8BrNOS |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
2-bromo-1-(4-phenyl-1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C11H8BrNOS/c12-6-10(14)11-13-9(7-15-11)8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
LCZDBIOMMQWZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=O)CBr |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Bromo 1 4 Phenylthiazol 2 Yl Ethanone
Established Synthetic Routes to 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone
The synthesis of this compound is a multi-step process that begins with the construction of the 4-phenylthiazole (B157171) core, followed by the introduction of the bromoethanone side chain. The efficiency of this process is highly dependent on the chosen synthetic strategies and reaction conditions.
Precursor Synthesis Strategies for the 4-Phenylthiazole Moiety
The 4-phenylthiazole unit is a fundamental precursor in the synthesis of the target compound. The Hantzsch thiazole (B1198619) synthesis is a classic and widely utilized method for constructing the thiazole ring. This typically involves the condensation reaction between an α-haloketone and a thioamide-containing reactant. nih.gov
A common strategy begins with the reaction of an acetophenone (B1666503) derivative with a suitable thiourea (B124793) source. For instance, 2-amino-4-phenylthiazole (B127512) can be synthesized by reacting acetophenone with thiourea in the presence of an oxidizing agent like iodine. mdpi.com Another approach involves the cyclization of a substituted phenacyl bromide with thiourea. nanobioletters.com The use of catalysts, such as copper silicate (B1173343), has been shown to improve the efficiency and reaction times of this cyclization, offering an environmentally benign and rapid method for producing 4-substituted 2-amino thiazoles. nanobioletters.com
Alternative precursors can also be employed. For example, 2-bromo-4-phenylthiazole (B1277947) can be prepared from 2-amino-4-phenylthiazole through a Sandmeyer-type reaction, using reagents like n-butyl nitrite (B80452) and copper(I) bromide. researchgate.net These precursor strategies provide various pathways to the essential 4-phenylthiazole core, which can then be further functionalized.
Bromination Techniques for the Ethanone (B97240) Scaffold
Once the 1-(4-phenylthiazol-2-yl)ethanone precursor is obtained, the next critical step is the selective bromination at the α-carbon of the ethanone group. This transformation introduces the bromine atom, yielding the final product. Several bromination techniques are applicable to such ketone scaffolds.
Direct bromination using elemental bromine (Br₂) is a common method. The reaction is often carried out in a suitable solvent like 1,4-dioxane, tetrahydrofuran, or acetic acid. prepchem.comnih.gov The presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, can facilitate the reaction. prepchem.com
Alternative brominating agents offer milder and more selective options. N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination of ketones. Another effective reagent is pyridine (B92270) hydrobromide perbromide, which is a stable solid and easier to handle than liquid bromine. nih.gov The reaction mechanism for α-bromination under acidic conditions typically involves the enolization of the ketone, which then acts as a nucleophile, attacking the bromine source. nih.gov The choice of brominating agent and reaction conditions is crucial to avoid side reactions, such as bromination of the aromatic rings. nih.gov
Below is a table comparing different brominating agents used for acetophenone derivatives.
| Brominating Agent | Typical Solvent | Advantages | Considerations |
| Bromine (Br₂) | Acetic Acid, Dioxane | Readily available, potent | Corrosive, requires careful handling |
| Cupric Bromide (CuBr₂) | Ethyl Acetate, Chloroform | Solid reagent, can be milder | Stoichiometric amounts often needed |
| Pyridine Hydrobromide Perbromide | Acetic Acid | Solid, stable, less hazardous | Yield can be substrate-dependent |
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Selective for allylic/benzylic positions | Radical initiator may be needed |
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency
To maximize the yield and purity of this compound, optimization of reaction conditions is essential. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the molar ratio of reactants. researchgate.net
For the synthesis of the thiazole precursor, the use of a heterogeneous catalyst like copper silicate has been shown to significantly reduce reaction times while maintaining high yields. nanobioletters.com An important aspect of using such catalysts is their reusability, which contributes to a more economical and sustainable process. nanobioletters.com
In the bromination step, the ratio of the ketone substrate to the brominating agent is a critical factor. Using a slight excess of the brominating agent, such as a 1.0:1.1 ratio of substrate to pyridine hydrobromide perbromide, has been shown to produce high yields for various acetophenone derivatives. nih.gov The reaction temperature also plays a significant role; for example, conducting the bromination at elevated temperatures (e.g., 90 °C) can drive the reaction to completion more efficiently. nih.gov The selection of an appropriate solvent, like glacial acetic acid, can facilitate the reaction by promoting the necessary enol formation for α-bromination. nih.gov
The following table outlines the optimization of catalyst recycling in the synthesis of 2-amino-4-phenylthiazole derivatives, a key precursor. nanobioletters.com
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 91 |
Mechanistic Aspects of this compound Formation
Understanding the reaction mechanisms involved in the synthesis provides insight into the factors controlling the reaction's outcome, including its efficiency and selectivity.
Role of Specific Reagents and Catalytic Systems in Reaction Pathways
In the Hantzsch synthesis of the thiazole ring, the catalyst plays a pivotal role. For example, iodine acts as an oxidant to facilitate the cyclization of acetophenone and thiourea. mdpi.com Heterogeneous catalysts like copper silicate provide an active surface for the condensation reaction between phenacyl bromide and thiourea, enhancing the reaction rate. nanobioletters.com
In the α-bromination of the ethanone scaffold, the choice of reagent dictates the mechanism. Under acidic conditions, as when using bromine in acetic acid, the reaction proceeds through an enol intermediate. nih.gov The acid catalyzes the tautomerization of the ketone to its enol form. This enol then undergoes electrophilic attack by bromine to yield the α-brominated product. nih.gov The use of a Lewis acid like anhydrous aluminum chloride can further polarize the carbonyl group, promoting enolization. prepchem.com When using cupric bromide, the mechanism is thought to involve the formation of an enolate which is then brominated by the copper(II) species. researchgate.net
Derivatization and Functionalization Strategies of this compound
The presence of three key reactive sites—the bromine-bearing carbon, the carbonyl carbon, and the thiazole ring—allows for a multitude of derivatization and functionalization approaches. These strategies are crucial for the development of novel compounds with potential applications in medicinal chemistry and material science.
Nucleophilic Substitution Reactions at the Bromine Center for Novel Derivative Formation
The α-bromo ketone moiety in this compound makes the carbon atom adjacent to the carbonyl group highly susceptible to nucleophilic attack. The bromine atom serves as an excellent leaving group, facilitating a wide array of nucleophilic substitution reactions. This reactivity is a cornerstone for the synthesis of numerous derivatives.
Various nucleophiles, including amines, thiols, and thiourea derivatives, can readily displace the bromide ion to form new carbon-nitrogen or carbon-sulfur bonds. For instance, the reaction with primary and secondary amines leads to the formation of α-amino ketones, which are important precursors for various biologically active molecules. Similarly, reaction with thiols yields α-thio ketones. A particularly significant transformation is the Hantzsch thiazole synthesis, where the reaction of α-bromo ketones with thiourea or substituted thioureas provides a straightforward route to 2-aminothiazole (B372263) derivatives. researchgate.netrsc.org
| Nucleophile | Reagents/Conditions | Product Type |
| Primary/Secondary Amines | Base (e.g., Triethylamine), Solvent (e.g., Ethanol) | α-Amino ketones |
| Thiols | Base (e.g., Sodium ethoxide), Solvent (e.g., Ethanol) | α-Thio ketones |
| Thiourea | Ethanol, Reflux | 2-Amino-4-(4-phenylthiazol-2-yl)thiazole derivatives |
| Substituted Thioureas | Ethanol, Reflux | N-substituted 2-amino-4-(4-phenylthiazol-2-yl)thiazole derivatives |
Transformations Involving the Carbonyl Group
The carbonyl group in this compound is another key site for chemical modifications. It can undergo a variety of reactions typical of ketones, leading to a diverse set of functionalized products.
One common transformation is the reduction of the carbonyl group to a secondary alcohol. This can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). rsc.org The resulting alcohol can serve as a precursor for further synthetic manipulations.
Condensation reactions with nitrogen-based nucleophiles are also frequently employed. For example, the reaction with hydrazine (B178648) and its derivatives can yield hydrazones. researchgate.netjocpr.comnih.govnih.gov These hydrazones are stable compounds and can be further modified or used as ligands in coordination chemistry.
| Reaction Type | Reagents/Conditions | Product Type |
| Reduction | Sodium Borohydride (NaBH₄), Methanol | 2-Bromo-1-(4-phenylthiazol-2-yl)ethanol |
| Hydrazone Formation | Hydrazine hydrate, Ethanol, Reflux | 2-(1-(2-Bromo-1-(4-phenylthiazol-2-yl)ethylidene)hydrazinyl) derivatives |
| Thiosemicarbazone Formation | Thiosemicarbazide (B42300), Acetic acid (cat.), Ethanol, Reflux | This compound thiosemicarbazone |
Modifications and Functionalization of the Thiazole Ring System
The 4-phenylthiazole ring itself can be a target for functionalization, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the thiazole ring. However, under specific conditions, electrophilic substitution reactions can be achieved.
The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netchemistrysteps.comijpcbs.comorganic-chemistry.orgwikipedia.org This reaction introduces a formyl (-CHO) group onto the aromatic ring. For the 4-phenylthiazole system, the substitution is expected to occur on the phenyl ring, likely at the para position if unsubstituted, due to the directing effects of the thiazole moiety. The reactivity of the thiazole ring itself towards such electrophilic substitutions is generally low. researchgate.net
| Reaction Type | Reagents/Conditions | Expected Product |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-(4-(4-formylphenyl)thiazol-2-yl)ethanone derivative |
Condensation Reactions with this compound
The bifunctional nature of this compound, possessing both an electrophilic carbonyl carbon and an electrophilic α-carbon, makes it an excellent substrate for condensation reactions that lead to the formation of complex heterocyclic systems.
As mentioned in the context of nucleophilic substitution, thiosemicarbazide and its derivatives are important reactants. The initial reaction typically involves the formation of a thiosemicarbazone at the carbonyl group. Subsequent intramolecular cyclization can lead to various heterocyclic products.
The reaction with amines, particularly those with additional nucleophilic sites, can lead to the formation of fused ring systems. For example, reaction with 2-aminothiazole derivatives can lead to the formation of imidazo[2,1-b]thiazoles. researchgate.netconnectjournals.commdpi.comnih.gov
| Reactant | Reagents/Conditions | Product Type |
| Thiosemicarbazide | Ethanol, Reflux | This compound thiosemicarbazone |
| 2-Aminothiazole | Ethanol, Reflux | 6-Phenyl-2-(substituted)imidazo[2,1-b]thiazole |
| 2-Aminopyrimidine (B69317) | Ethanol, Reflux | 7-Phenyl-5-(substituted)thiazolo[3,2-a]pyrimidine |
The reaction of this compound with various binucleophiles is a powerful strategy for the synthesis of fused heterocyclic systems. These reactions often proceed via an initial nucleophilic substitution at the bromine center, followed by a cyclization involving the carbonyl group.
A prominent example is the synthesis of imidazo[2,1-b]thiazoles. The reaction with a 2-aminothiazole derivative results in the formation of an intermediate which then undergoes intramolecular cyclization to yield the fused bicyclic system. researchgate.netconnectjournals.commdpi.comnih.gov This reaction is a variation of the Hantzsch thiazole synthesis.
Similarly, reaction with 2-aminopyrimidine derivatives can lead to the formation of thiazolo[3,2-a]pyrimidines. researchgate.netrsc.orgnih.govnih.govbelnauka.by The reaction proceeds through a similar mechanism of initial S-alkylation followed by intramolecular cyclization.
| Binucleophile | Reagents/Conditions | Fused Heterocyclic System |
| 2-Aminothiazole | Ethanol, Reflux | Imidazo[2,1-b]thiazole (B1210989) |
| 4,5-Disubstituted-2-aminothiazole | Ethanol, Reflux | 2,3-Disubstituted-6-phenylimidazo[2,1-b]thiazole |
| 2-Aminopyrimidine | Polyphosphoric acid | Thiazolo[3,2-a]pyrimidine |
| 4,6-Disubstituted-2-mercaptopyrimidine | Ethanol, Reflux | 5,7-Disubstituted-3-phenylthiazolo[3,2-a]pyrimidine |
Applications of 2 Bromo 1 4 Phenylthiazol 2 Yl Ethanone in Advanced Organic Synthesis
2-Bromo-1-(4-phenylthiazol-2-yl)ethanone as a Key Building Block for Complex Heterocycles
The inherent reactivity of the α-bromoketone moiety makes this compound a preferred substrate for reactions involving nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of its utility in constructing elaborate heterocyclic frameworks.
Synthesis of Novel Polysubstituted Thiazole (B1198619) Derivatives
One of the most fundamental and widely used applications of this compound is in the Hantzsch thiazole synthesis. organic-chemistry.orgmdpi.com This classic condensation reaction provides a direct route to 2,4'-bithiazole (B13848155) systems and other polysubstituted thiazoles. In this reaction, the α-bromoketone undergoes cyclocondensation with a thioamide derivative.
The mechanism involves the initial nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon bearing the bromine atom, followed by an intramolecular cyclization and subsequent dehydration to form the new thiazole ring. nih.govnih.gov This method is highly efficient for creating complex molecules where two thiazole rings are linked, a common motif in biologically active compounds. The versatility of this synthesis allows for a wide range of substituents to be introduced on the new thiazole ring by simply varying the thioamide reactant.
| Thioamide Reactant | Resulting Product Structure | Product Name |
| Thiourea (B124793) | 2-Amino-4-(4-phenylthiazol-2-yl)thiazole | |
| Phenylthiourea | 2-(Phenylamino)-4-(4-phenylthiazol-2-yl)thiazole | |
| Acetothioamide | 2-Methyl-4-(4-phenylthiazol-2-yl)thiazole | |
| Benzothioamide | 2-Phenyl-4-(4-phenylthiazol-2-yl)thiazole |
Utilization in Hantzsch-Type Cyclization for Pyrimidine (B1678525) Derivatives
The synthetic utility of this compound extends to the construction of other important heterocyclic rings, such as pyrimidines. The synthesis of a pyrimidine ring generally requires the condensation of a three-carbon dielectrophilic fragment with a compound containing an N-C-N unit, such as urea, thiourea, or guanidine (B92328). bu.edu.egresearchgate.net
The bromoketone can function as the C-C-C component in a Hantzsch-type pyrimidine synthesis. The reaction is believed to proceed through the initial formation of an intermediate by reaction with the N-C-N nucleophile, which then undergoes cyclization to form the pyrimidine ring. For example, reacting this compound with guanidine can yield a 2-amino-4-(4-phenylthiazol-2-yl)pyrimidine, a scaffold of significant interest in medicinal chemistry. nih.gov
| N-C-N Reactant | Resulting Product Structure | Product Name |
| Guanidine | 2-Amino-4-(4-phenylthiazol-2-yl)pyrimidine | |
| Urea | 2-Hydroxy-4-(4-phenylthiazol-2-yl)pyrimidine | |
| Thiourea | 2-Mercapto-4-(4-phenylthiazol-2-yl)pyrimidine |
Construction of Fused Thiazole Systems and Analogues
A particularly powerful application of this compound is the synthesis of fused bicyclic and polycyclic heteroaromatic systems. nih.gov A prominent example is the synthesis of imidazo[2,1-b]thiazoles. researchgate.netmdpi.comconnectjournals.com This reaction involves the condensation of the α-bromoketone with a 2-amino-heterocycle, most commonly 2-aminothiazole (B372263).
The reaction proceeds via an initial SN2 reaction where the exocyclic amino group of the 2-aminothiazole attacks the α-carbon of the bromoketone, displacing the bromide. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the endocyclic nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic fused imidazo[2,1-b]thiazole (B1210989) system. nih.govnih.gov This strategy is not limited to 2-aminothiazole and can be extended to other 2-amino-heterocycles like 2-aminopyridines, 2-aminopyrimidines, and 2-aminobenzimidazoles to create a variety of fused nitrogen-containing heterocycles.
| 2-Amino-Heterocycle | Resulting Fused System |
| 2-Aminothiazole | Imidazo[2,1-b]thiazole |
| 2-Aminopyridine | Imidazo[1,2-a]pyridine |
| 2-Aminobenzimidazole | Imidazo[1,2-a]benzimidazole |
Formation of Diverse Polyheterocyclic Architectures
By combining the synthetic strategies outlined above, this compound serves as a linchpin for the assembly of complex polyheterocyclic architectures. These molecules, which contain multiple interconnected heterocyclic rings, are of great interest due to their potential for novel biological activities and material properties.
For instance, a Hantzsch reaction with a substituted thioamide results in a bithiazole system. If the starting thioamide itself contains a heterocyclic moiety, the product becomes a tri-heterocyclic system. Similarly, the fused systems generated, such as imidazo[2,1-b]thiazoles, are inherently polyheterocyclic. These cores can be further functionalized; for example, a chloroacetyl group can be added to the imidazo[2,1-b]thiazole core, which can then undergo another Hantzsch reaction with a thiourea to attach a third heterocyclic ring, yielding a complex molecule like N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine. nih.gov This iterative approach allows for the systematic construction of diverse and complex molecular scaffolds starting from a single, versatile building block. nih.gov
Integration into Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.govencyclopedia.pub this compound is an ideal electrophilic component for inclusion in MCRs to generate diverse molecular scaffolds.
A notable example is the three-component variation of the Hantzsch thiazole synthesis. mdpi.com In this process, this compound, a thioamide (or thiourea), and an aldehyde are reacted together in one pot. The reaction proceeds through the initial formation of the thiazole ring, which contains a reactive group (e.g., an amino group if thiourea is used) that then condenses with the aldehyde to form a more complex, highly substituted thiazole derivative. This approach allows for rapid diversification of the thiazole scaffold, as a wide variety of aldehydes and thioamides can be employed, leading to large libraries of related compounds from a common building block.
Investigation of Chemo- and Regioselectivity in Synthetic Applications
The presence of multiple reactive sites in both this compound and its reaction partners makes the study of selectivity crucial for predictable and efficient synthesis.
Chemoselectivity refers to the preferential reaction of one functional group over another. The α-bromoketone moiety is a highly reactive electrophile. In reactions with nucleophiles that possess multiple reactive sites, the α-bromo position is typically the most reactive site for SN2 displacement. For example, in the Hantzsch synthesis with a thioamide, the soft sulfur atom chemoselectively attacks the soft electrophilic α-carbon first, rather than the harder carbonyl carbon. This initial selective step dictates the course of the subsequent cyclization.
Regioselectivity is concerned with the orientation of bond formation, leading to one constitutional isomer over others. This is particularly important in the synthesis of fused heterocycles. nih.gov In the reaction between this compound and 2-aminothiazole, the initial N-alkylation occurs regioselectively on the exocyclic amino group, which is more nucleophilic than the endocyclic nitrogen atom. The subsequent cyclization step is also regioselective, with the ring nitrogen attacking the carbonyl carbon to form the thermodynamically stable five-membered imidazole (B134444) ring fused to the thiazole, resulting specifically in the imidazo[2,1-b]thiazole system rather than other potential isomers. This high degree of regiocontrol is a key feature that makes this reaction synthetically reliable and powerful.
Structural Elucidation and Conformational Analysis of 2 Bromo 1 4 Phenylthiazol 2 Yl Ethanone
Advanced Spectroscopic Characterization for Molecular Structure Determination
Spectroscopic methods are instrumental in determining the molecular architecture of 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone by probing the environments of its constituent atoms and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum, the methylene (B1212753) protons adjacent to the bromine atom and the carbonyl group are expected to appear as a singlet, typically in the downfield region of the spectrum due to the deshielding effects of these electron-withdrawing groups. The aromatic protons of the phenyl ring and the thiazole (B1198619) ring will exhibit characteristic multiplets in the aromatic region. The precise chemical shifts and coupling constants of these protons would provide valuable information about the electronic environment and connectivity within the molecule.
¹³C NMR: The carbon NMR spectrum would complement the proton NMR data by identifying all unique carbon environments. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift. The carbons of the phenyl and thiazole rings will appear in the aromatic region, and their specific chemical shifts would be influenced by the substitution pattern. The methylene carbon, being attached to a bromine atom, will also show a characteristic chemical shift.
A summary of expected NMR data is presented in the table below.
| Analysis | Expected Chemical Shift (ppm) | Description |
| ¹H NMR | ~4.5 - 5.0 | Singlet, 2H (CH₂Br) |
| ~7.2 - 8.0 | Multiplets, 6H (Aromatic protons) | |
| ¹³C NMR | ~30 - 40 | CH₂Br |
| ~120 - 150 | Aromatic carbons | |
| ~180 - 190 | Carbonyl carbon (C=O) |
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. A strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) is anticipated in the region of 1680-1720 cm⁻¹. The C-Br stretching vibration would likely appear in the fingerprint region, typically between 500 and 700 cm⁻¹. Vibrations associated with the aromatic C-H and C=C bonds of the phenyl and thiazole rings would also be observable.
The table below summarizes the expected characteristic IR absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1680 - 1720 |
| Aromatic C=C | 1450 - 1600 |
| Aromatic C-H | 3000 - 3100 |
| C-Br | 500 - 700 |
Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its structure. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the cleavage of the C-C bond adjacent to the carbonyl group and the loss of the bromoacetyl group.
The expected mass spectrometric data is outlined below.
| Analysis | Expected Observation |
| Molecular Ion Peak | Presence of [M]⁺ and [M+2]⁺ in approximately 1:1 ratio |
| Fragmentation | Peaks corresponding to the loss of Br, CO, and CH₂Br fragments |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
X-ray crystallographic analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is essential for a detailed understanding of the molecular geometry. The planarity of the phenyl and thiazole rings, as well as the torsion angle between them, would be determined. The bond lengths and angles associated with the α-bromo ketone moiety would confirm its geometry and provide insights into any steric strain.
A summary of the type of data obtained from X-ray crystallography is presented below.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) and space group. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-Br, C-C, C-N, C-S). |
| Bond Angles (°) | Angles between three connected atoms, defining the local geometry. |
| Torsion Angles (°) | Dihedral angles that describe the conformation of the molecule, such as the twist between the phenyl and thiazole rings. |
Computational Chemistry Approaches for Molecular Structure and Dynamics
Computational chemistry provides powerful tools for elucidating the structural and electronic properties of molecules, offering insights that complement experimental data. For this compound, computational methods are invaluable in understanding its geometry, conformational flexibility, and reactivity.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization and the prediction of electronic properties of molecules. For this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), can be performed to determine the most stable three-dimensional arrangement of its atoms. nih.gov This process involves finding the minimum energy conformation on the potential energy surface.
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.
Furthermore, DFT calculations yield crucial electronic properties that govern the molecule's reactivity and spectroscopic behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov
Other electronic properties that can be calculated include the ionization potential, electron affinity, electronegativity, and global hardness. These descriptors provide a deeper understanding of the molecule's chemical behavior. nih.gov
Table 1: Calculated Electronic Properties for this compound (Illustrative)
| Property | Value (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -2.54 |
| Energy Gap (ΔE) | 4.31 |
| Ionization Potential | 6.85 |
| Electron Affinity | 2.54 |
| Electronegativity (χ) | 4.695 |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar organic molecules.
Conformational Analysis and Potential Energy Surface Mapping
The presence of single bonds in this compound allows for rotational freedom, leading to various possible conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating specific dihedral angles and calculating the corresponding energy at each step.
A key dihedral angle to investigate in this molecule would be the one defining the orientation of the bromoacetyl group relative to the thiazole ring. By rotating this bond and calculating the energy at incremental angles, a potential energy surface (PES) map can be generated. The PES map reveals the low-energy conformations (local minima) and the transition states (saddle points) that connect them. This analysis is crucial for understanding the molecule's flexibility and how its shape might change in different environments or upon interaction with other molecules. The stable conformers represent the most probable shapes of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. The MEP map illustrates the charge distribution on the molecule's surface, providing a visual guide to its electrophilic and nucleophilic regions. researchgate.net
The MEP is calculated based on the optimized molecular geometry obtained from DFT calculations. The potential is typically color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.
For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen and sulfur atoms of the thiazole ring, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms and the bromine atom, suggesting these as potential sites for nucleophilic attack. This information is instrumental in predicting the molecule's interaction with biological targets and other reagents. researchgate.net
Mechanistic Investigations of Biological Activity of 2 Bromo 1 4 Phenylthiazol 2 Yl Ethanone Derivatives
In Vitro Biological Screening Paradigms for Derivative Evaluation
The initial assessment of the biological potential of newly synthesized 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone derivatives relies on a suite of in vitro screening methods. These paradigms are designed to efficiently evaluate their interactions with specific biological targets and their effects on cellular processes.
Evaluation of Enzyme Inhibition Potential (e.g., SIRT2, EGFR, DHFR)
Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. Derivatives of the 4-phenylthiazole (B157171) scaffold have been extensively evaluated for their potential to inhibit key enzymes implicated in various diseases, including cancer and neurodegenerative disorders.
Sirtuin 2 (SIRT2): SIRT2, a class III histone deacetylase, is a target of interest in cancer and neurodegenerative diseases. Molecular modeling studies have been employed to design novel thiazole-based SIRT2 inhibitors. mdpi.com These studies reveal that the bulkier substituents at positions 2 and 4 of the thiazole (B1198619) ring project towards a specific pocket (pocket B) in the enzyme's active site, engaging in crucial π–π stacking interactions with amino acid residues like Phe119, Phe234, and Phe235. nih.gov In one study, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were identified as promising scaffolds for the development of dual-acting agents targeting both SIRT2 and EGFR. mdpi.com Another investigation identified a thiazole-containing compound, MIND4, as a selective SIRT2 inhibitor, while a close structural analog, MIND4-17, lacked any inhibitory activity, highlighting the chemical specificity required for interaction. harvard.edu
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is a well-established target in oncology. mdpi.comnih.gov Thiazole-containing compounds have shown significant promise as EGFR inhibitors. A series of novel imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized and evaluated for their anticancer activity, with compounds 39 and 43 emerging as potent dual inhibitors of both EGFR and HER2 kinases, exhibiting IC₅₀ values of 0.153 µM and 0.122 µM against EGFR, respectively. nih.gov The modeling study for these compounds highlighted the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety for activity. nih.gov
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a key target for antimicrobial and anticancer therapies. mdpi.com Thiazole-based structures have been successfully developed as DHFR inhibitors. For instance, new thiophenyl-pyrazolyl-thiazole hybrids were designed and synthesized as antimicrobial agents targeting the DHFR enzyme. acs.orgnih.gov In a separate study, imidazo[2,1-b]thiazole derivatives were also found to inhibit DHFR; compound 39 showed an IC₅₀ of 0.291 µM, while compound 42 was the most potent DHFR inhibitor with an IC₅₀ of 0.123 µM. nih.gov These studies underscore the versatility of the thiazole scaffold in targeting this essential enzyme. nih.govacs.org
| Derivative Class | Target Enzyme | Key Findings | IC₅₀ Values (µM) |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | SIRT2 / EGFR | Identified as a promising dual-acting scaffold. mdpi.com | Data not specified |
| Imidazo[2,1-b]thiazole (Compound 39 ) | EGFR / HER2 / DHFR | Potent dual EGFR/HER2 inhibitor and DHFR inhibitor. nih.gov | EGFR: 0.153HER2: 0.108DHFR: 0.291 |
| Imidazo[2,1-b]thiazole (Compound 43 ) | EGFR / HER2 | Potent dual EGFR/HER2 inhibitor. nih.gov | EGFR: 0.122HER2: 0.078 |
| Imidazo[2,1-b]thiazole (Compound 42 ) | DHFR | Most potent DHFR inhibitor in its series. nih.gov | 0.123 |
| Thiazole-containing compound (MIND4) | SIRT2 | Identified as a selective SIRT2 inhibitor. harvard.edu | Data not specified |
Receptor Binding Studies and Target Identification
Beyond enzyme inhibition, receptor binding assays are critical for identifying the molecular targets of 4-phenylthiazole derivatives and quantifying their binding affinities. These studies are essential for understanding the pharmacology of these compounds. For example, a series of ligands incorporating a phenylthiazole scaffold were synthesized and evaluated for their binding to Angiotensin II (AT) receptors, specifically AT1R and AT2R. It was found that replacing the more common phenylthiophene scaffold with a phenylthiazole moiety had a generally deleterious effect on affinity for the AT2 receptor. bohrium.comnih.gov However, subsequent modifications, such as the introduction of a small, bulky alkyl group (e.g., tert-butyl or isopropyl) in the 2-position of an attached imidazole (B134444) ring, could significantly improve AT2R binding affinity. bohrium.comnih.gov
In another line of research, 4-(4-methoxyphenyl)-2-aminothiazole derivatives were synthesized and assessed as antagonists for human adenosine receptors. These studies revealed that specific substitutions, such as an N-acetyl or propionyl group on the aminothiazole template, led to a great increase in binding affinity and selectivity for the human adenosine A3 receptor subtype. nih.gov These examples demonstrate how systematic structural modifications can fine-tune the receptor binding profile of thiazole derivatives, enabling the identification of potent and selective ligands. bohrium.comnih.gov
Cell-Based Assays for Cellular Pathway Modulation
To understand the biological effects of 4-phenylthiazole derivatives in a more complex biological context, cell-based assays are employed. These assays move beyond single-target interactions to assess how a compound modulates entire cellular signaling pathways. For instance, a 2-amino-1,3,4-thiadiazole derivative was shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation, and consequently induce cell cycle arrest in human non-small cell lung carcinoma cells. researchgate.net
In another study, ureido-substituted 4-phenylthiazole derivatives were investigated as inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF1R). A lead compound, 27 , was evaluated for its effect on cancer cell proliferation and migration. Clonogenic formation experiments revealed that compound 27 significantly reduced the proliferative capacity of HepG2 cells in a dose-dependent manner. nih.gov Furthermore, wound healing assays demonstrated that the same compound significantly inhibited HepG2 cell migration, indicating its ability to modulate cellular pathways critical for cancer progression. nih.gov These types of assays are crucial for confirming that the activity observed against an isolated molecular target translates into a desired functional outcome at the cellular level. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies for Thiazole Compounds
SAR studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For thiazole compounds, systematic modifications of the core scaffold and its substituents allow researchers to build a comprehensive understanding of the molecular features required for potent and selective biological activity.
Impact of Substituent Modifications on Molecular Interactions and Activity
Modifying the substituents on the 4-phenylthiazole core has a profound impact on biological activity by altering the molecule's steric, electronic, and hydrophobic properties, which in turn affects its interaction with biological targets.
In the development of adenosine A3 receptor antagonists, SAR studies showed that a methoxy group at the 4-position of the phenyl ring was a key feature for high affinity. nih.gov Furthermore, substitutions at the 2-amino group of the thiazole were explored; N-acetyl or propionyl substitutions displayed significant increases in binding affinity, whereas larger aromatic acyl groups generally resulted in lower affinity, suggesting a hydrophobic binding pocket of limited size. nih.gov
Similarly, for angiotensin II AT2 receptor ligands, the introduction of a small but bulky alkyl group, such as a 2-tert-butyl or 2-isopropyl group, onto an imidazole ring attached to the phenylthiazole scaffold, resulted in potent and selective AT2R ligands. nih.gov
| Compound Series | Target | Favorable Substitutions | Unfavorable Substitutions |
| 4-Phenylthiazoles | sEH/FAAH | Electron-donating groups on the phenyl ring; bulky moieties. nih.gov | Not specified |
| 4-(4-Methoxyphenyl)-2-aminothiazoles | Adenosine A3 Receptor | 4-methoxy on phenyl; N-acetyl or N-propionyl on 2-amino group. nih.gov | Large aromatic acyl groups on 2-amino group. nih.gov |
| Phenylthiazole-imidazole hybrids | Angiotensin II AT2 Receptor | Small, bulky alkyl groups (tert-butyl, isopropyl) on imidazole ring. nih.gov | Phenylthiazole core (relative to phenylthiophene). nih.gov |
Identification of Key Pharmacophore Features for Target Binding
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these key features is essential for designing new molecules with improved activity.
For thiazole-based SIRT2 inhibitors, molecular docking studies have identified several critical pharmacophoric features. High inhibitory ability is achieved through key contacts within the SIRT2 binding pocket, including Van der Waals interactions and π–π stacking with aromatic residues such as Tyr104, Phe119, Phe234, and Phe235. nih.gov
In the context of dual EGFR/HER2 and DHFR inhibitors, modeling studies of imidazo[2,1-b]thiazole derivatives confirmed the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and a hydrazide side chain as crucial elements for anticancer activity. nih.gov For dual sEH/FAAH inhibitors based on the 4-phenylthiazole scaffold, a pharmacophore model was developed that incorporates these key structural insights to guide the design of new, more potent inhibitors. nih.gov These models typically highlight features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are essential for effective binding to the target. nih.govnih.govnih.gov
Molecular Modeling and Docking Studies of this compound and Derivatives
Computational techniques, particularly molecular modeling and docking, have proven to be invaluable tools in understanding how this compound and its derivatives interact with biological targets. These in silico methods allow researchers to predict and analyze the binding of these compounds to the active sites of proteins and other macromolecules, thereby shedding light on their potential biological effects.
Prediction of Binding Modes and Affinities with Specific Biological Targets
Molecular docking studies have been instrumental in identifying the potential biological targets of this compound derivatives and predicting how they bind to these targets. These studies have explored a range of therapeutic areas, including cancer, infectious diseases, and inflammation.
For instance, in the realm of anticancer research , derivatives of this compound have been investigated as potential inhibitors of various kinases, which are enzymes that play a crucial role in cancer cell proliferation and survival. One key target that has been explored is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a protein involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Molecular docking simulations have suggested that these thiazole derivatives can fit into the ATP-binding pocket of the VEGFR-2 kinase domain, a region critical for its function. The predicted binding modes often show a high degree of similarity to known inhibitors, indicating their potential to disrupt the normal function of this receptor.
In the context of antimicrobial activity , molecular docking has been employed to investigate the interaction of these compounds with essential microbial enzymes. For example, glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme vital for the synthesis of the bacterial cell wall, has been identified as a potential target. Docking studies have shown that derivatives of 2-Bromo-1-(4-phenylthiazol-2-yl)acetamide can bind to the active site of this enzyme, suggesting a mechanism for their antibacterial effects.
Furthermore, in the area of anti-inflammatory research, the cyclooxygenase (COX) enzymes, which are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs), have been considered. Molecular docking studies have explored the potential of thiazole derivatives to bind to the active site of COX-2, which is involved in the inflammatory response.
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key parameter derived from these studies. A lower binding energy generally indicates a more stable and favorable interaction between the compound and its target.
| Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Potential Biological Activity |
|---|---|---|---|
| Thiazole-based isoindolinediones | Androgen Receptor | - | Anticancer (Prostate) Current time information in Pasuruan, ID. |
| 2-Substituted-N-(phenylthiazol-2-yl)acetamides | Glucosamine-6-phosphate synthase | - | Antimicrobial researchgate.net |
| Quinazoline-based thiazoles | EGFR Kinase | - | Anticancer nih.gov |
| Naphthalenyl substituted thiazolidinones | COX-2 | -11.08 | Anti-inflammatory, Analgesic mdpi.com |
Elucidation of Molecular Recognition Mechanisms at the Active Site
Beyond predicting binding modes, molecular docking studies provide a detailed picture of the molecular recognition mechanisms at the active site of a biological target. This involves identifying the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern the binding of the ligand.
For derivatives targeting VEGFR-2 , docking simulations have revealed key interactions within the ATP-binding pocket. The thiazole ring and associated phenyl groups often engage in hydrophobic interactions with amino acid residues such as Valine, Leucine, and Isoleucine. Furthermore, hydrogen bonds are frequently predicted between the ligand and key residues in the hinge region of the kinase, such as Cysteine. These interactions are crucial for anchoring the inhibitor in the active site and are a common feature of many known kinase inhibitors.
In the case of antimicrobial targets like glucosamine-6-phosphate synthase, the interactions are different but equally specific. The acetamide derivatives of this compound are predicted to form hydrogen bonds with key amino acid residues within the enzyme's active site, thereby interfering with its catalytic activity.
The elucidation of these molecular recognition mechanisms is critical for structure-activity relationship (SAR) studies, where the relationship between the chemical structure of a molecule and its biological activity is investigated. By understanding which parts of the molecule are involved in key interactions, medicinal chemists can design new derivatives with improved potency and selectivity.
| Derivative Class | Biological Target | Key Interacting Amino Acid Residues | Types of Interactions |
|---|---|---|---|
| Thiazole-based isoindolinediones | Androgen Receptor | Trp741 | Pi-Pi stacking Current time information in Pasuruan, ID. |
| Quinazoline-based thiazoles | EGFR Kinase | - | Hydrogen bonding, Hydrophobic interactions nih.gov |
| Anilinophthalazine derivatives | VEGFR-2 | Ile888, Leu889, Ile892, Val898, Val899, Leu1019, Ile1044 | Hydrophobic interactions nih.gov |
Proposed Molecular Mechanisms of Action for Observed Biological Activities
Based on the insights gained from molecular modeling and docking studies, as well as experimental biological data, researchers have proposed molecular mechanisms of action for the observed biological activities of this compound and its derivatives.
For anticancer activity , the primary proposed mechanism for many derivatives is the inhibition of protein kinases that are essential for tumor growth and survival. By binding to the ATP-binding site of kinases like VEGFR-2, these compounds act as competitive inhibitors, preventing the natural substrate (ATP) from binding. This disruption of the kinase's catalytic activity blocks downstream signaling pathways that are responsible for cell proliferation, migration, and angiogenesis. The consequence for the cancer cell is a reduction in its ability to grow and spread.
The proposed molecular mechanism for the antimicrobial activity of these compounds often involves the inhibition of enzymes that are unique to the pathogen and essential for its survival. For example, by inhibiting glucosamine-6-phosphate synthase, the thiazole derivatives can disrupt the synthesis of the bacterial cell wall, leading to cell lysis and death. This targeted approach is advantageous as it can be selective for the microbial enzyme over its human counterpart, potentially reducing side effects.
In the context of anti-inflammatory activity , the proposed mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. This mechanism is shared with many commercially available NSAIDs.
Future Research Directions and Perspectives on 2 Bromo 1 4 Phenylthiazol 2 Yl Ethanone
Exploration of Novel and Sustainable Synthetic Methodologies
Conventional methods for synthesizing thiazole (B1198619) derivatives and their precursors often rely on protocols that may involve hazardous reagents, harsh reaction conditions, or generate significant chemical waste. nih.govresearchgate.net The future of synthesizing 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone and related compounds lies in the adoption of green chemistry principles to enhance sustainability, efficiency, and safety. bohrium.com
| Synthetic Methodology | Conventional Approach | Proposed Sustainable Alternative | Key Advantages of Alternative |
| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, Ultrasonic irradiation researchgate.netbepls.commdpi.com | Reduced reaction times, Lower energy consumption, Uniform heating |
| Solvent System | Volatile organic solvents (VOCs) | Green solvents (e.g., water, PEG), Solvent-free conditions researchgate.netbepls.com | Reduced environmental impact, Lower toxicity, Improved safety |
| Catalysis | Homogeneous catalysts (e.g., triethylamine) | Recyclable biocatalysts (e.g., PIBTU-CS hydrogel), Heterogeneous catalysts mdpi.com | Catalyst reusability, Simplified product purification, Milder reaction conditions |
| Overall Process | Multi-step, complex purification | One-pot, multi-component reactions researchgate.netbepls.com | Increased efficiency, Reduced waste generation, Simplified workflow |
Diversification of this compound Derivatives for Expanded Academic Applications
The true value of this compound is realized in its role as a precursor for a vast array of more complex molecules. nih.govresearchgate.net The high reactivity of the α-bromoketone functional group allows it to be a cornerstone for building diverse molecular architectures. nih.gov Future research should systematically explore its reaction with various heterocyclic amines, thiosemicarbazones, and other nucleophiles to generate novel fused and multi-ring systems. nih.govmdpi.com
For instance, reacting this compound with aminothiophenols or o-phenylenediamines could lead to the formation of novel benzothiazine and benzodiazepine (B76468) derivatives, respectively. researchgate.netnih.gov Its condensation with various thiourea (B124793) or thioamide derivatives can yield compounds containing multiple thiazole rings, which have shown interesting biological properties in other studies. nih.govmdpi.com The creation of such a diversified library of derivatives is crucial for academic research, providing new scaffolds for investigation in medicinal chemistry, materials science, and chemical biology. mdpi.comnih.gov
| Derivative Class | Required Reagent(s) | Potential Fused/Linked Heterocycle | Potential Academic Application |
| Imidazothiazoles | 2-Aminothiazole (B372263) derivatives nih.gov | Imidazo[2,1-b]thiazole (B1210989) | Screening for antimicrobial activity nih.gov |
| Thiazolyl-pyrazoles | Hydrazonoyl halides researchgate.net | Pyrazolyl-thiazole systems | Investigation as anticancer agents rsc.org |
| Thiazolopyrimidines | Pyrimidine (B1678525) thiones nih.gov | Thiazolo[3,2-a]pyrimidine | Development of VEGFR-2 inhibitors nih.gov |
| Isoindoline-diones | Phthalimide precursors | Thiazolyl-isoindolinedione | Research into anti-prostate cancer agents researchgate.netnih.gov |
| 1,3,4-Oxadiazoles | Hydrazide precursors, CS₂ | Thiazolyl-oxadiazole | Screening for antibacterial and antifungal activity mdpi.com |
Advanced Computational Studies for Rational Design and Mechanistic Understanding
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work, thereby saving time and resources. nih.gov Future research on this compound should incorporate advanced computational studies to achieve a deeper mechanistic understanding and facilitate the rational design of its derivatives.
Methods like Density Functional Theory (DFT) can be employed to calculate the molecular structure, predict spectroscopic characteristics, and analyze the electronic properties, such as atomic charges and intramolecular charge transfer interactions. nih.gov Time-dependent DFT (TD-DFT) can predict electronic transition bands, correlating computational data with experimental UV-Vis spectra. nih.gov Furthermore, molecular docking simulations can be used to predict the binding affinities and interaction modes of newly designed derivatives with specific biological targets, such as enzymes or receptors. nih.govresearchgate.netacs.org This in silico approach allows for the pre-screening of virtual compounds, prioritizing the synthesis of those with the highest predicted potency for a desired application. nih.gov
| Computational Method | Objective | Specific Insights for this compound & Derivatives |
| Density Functional Theory (DFT) | Structural and Electronic Analysis | Optimization of ground-state geometry, prediction of bond lengths/angles, calculation of HOMO-LUMO energy gaps. rsc.orgnih.gov |
| Natural Bond Orbital (NBO) Analysis | Study of Charge Distribution | Determination of natural atomic charges, analysis of intramolecular charge transfer (ICT) interactions and their stabilization energies. nih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of Spectroscopic Properties | Calculation of electronic absorption spectra (UV-Vis) and assignment of key electronic transitions (e.g., H→L). nih.gov |
| Molecular Docking | Rational Design and Bioactivity Prediction | Simulation of binding poses and affinities of derivatives within the active sites of biological targets (e.g., kinases, enzymes). nih.govresearchgate.netacs.org |
Integration with High-Throughput Screening for Deeper Mechanistic Insights in Biological Systems
To fully realize the potential of the diversified library of derivatives generated from this compound, a systematic and efficient evaluation of their biological activities is necessary. High-Throughput Screening (HTS) provides a platform for rapidly testing thousands of compounds against various biological assays, accelerating the discovery of "hit" molecules with desired activities. nih.gov
Future research should focus on integrating the synthetic diversification of this compound (as outlined in 6.2) with HTS platforms. A library of novel derivatives could be screened against panels of cancer cell lines (e.g., HepG2, MCF-7, HCT-116), pathogenic bacteria, and fungi to identify lead compounds for further development. nih.govmdpi.com HTS can provide extensive structure-activity relationship (SAR) data, which is invaluable for understanding how specific structural modifications influence biological function. nih.gov These large datasets can then be used to refine computational models (6.3) and guide the next cycle of rational design and synthesis, creating a synergistic workflow for the discovery of novel bioactive molecules.
| Screening Stage | Methodology | Objective | Expected Outcome |
| Primary Screening | High-Throughput Screening (HTS) Assays | Rapidly test a large library of derivatives against selected targets (e.g., cancer cell lines, enzymes). nih.gov | Identification of "hit" compounds that exhibit activity above a certain threshold. |
| Secondary Screening | Dose-Response Assays | Determine the potency (e.g., IC₅₀, MIC) of the identified hits to confirm activity and rank them. | Confirmed and prioritized list of active compounds. |
| SAR Analysis | Chemoinformatic Analysis | Correlate the chemical structures of active and inactive compounds with their biological activity. | Generation of a structure-activity relationship (SAR) model to guide further optimization. nih.gov |
| Mechanistic Studies | Cell-based assays (e.g., cell cycle analysis, apoptosis assays) | Investigate the biological mechanism of action for the most promising lead compounds. nih.gov | Deeper understanding of how the compounds exert their biological effects. |
Q & A
Q. How can synthesis conditions for 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone be optimized to improve yield and purity?
Methodological Answer: Optimization involves varying alkylating agents, reaction solvents, and stoichiometric ratios. For brominated acetophenone derivatives, bromination of ketones using elemental bromine in chloroform (CHCl₃) under controlled dropwise addition is effective. Post-reaction purification via recrystallization (e.g., using diethyl ether) enhances purity . A comparative analysis of alkylation agents (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) shows that yields >85% are achievable with excess NaHCO₃ washes to neutralize acidic byproducts .
Q. Table 1: Synthesis Optimization Strategies
| Condition | Example Protocol | Yield | Purity | Reference |
|---|---|---|---|---|
| Bromination in CHCl₃ | 1 eq. ketone, 0.99 eq. Br₂ in CHCl₃, 30 min | 85% | >95% | |
| Alkylation with NaHCO₃ | 10 mmol alkylating agent, NaHCO₃ wash | 91% | 95% |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Analyze coupling constants (e.g., δ 4.75 ppm for CH₂ in alkylated derivatives) and aromatic splitting patterns to confirm substitution .
- Mass Spectrometry (MS) : Use EI-MS to identify molecular ion peaks (e.g., m/z 282 [M+1] for related thiadiazole derivatives) .
- Single-Crystal X-ray Diffraction : Resolve bond lengths (mean C–C = 0.009 Å) and confirm stereochemistry. Refinement with SHELXL (R factor = 0.054) ensures accuracy .
Q. How should researchers handle stability and storage challenges for brominated ethanones?
Methodological Answer: While specific stability data for this compound is limited , general protocols for brominated ketones include:
- Storage : Inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis or oxidation.
- Handling : Use NIOSH/MSHA-approved respirators and chemical-resistant gloves to avoid skin/eye contact .
Advanced Research Questions
Q. What mechanistic insights govern substitution reactions involving the bromine moiety?
Methodological Answer: The bromine atom acts as a leaving group in SN₂ reactions. For example, nucleophilic substitution with thiols or amines proceeds via a transition state stabilized by polar aprotic solvents (e.g., DMSO). Kinetic studies using thiourea or sodium alkoxide demonstrate second-order dependence on nucleophile concentration .
Q. How can crystallographic challenges (e.g., twinning, centrosymmetricity) be addressed during structural analysis?
Methodological Answer:
Q. Table 2: Crystallographic Refinement Parameters
| Parameter | Value (Example) | Software/Tool | Reference |
|---|---|---|---|
| R factor | 0.054 | SHELXL | |
| Mean C–C bond length | 0.009 Å | SHELXS | |
| Flack x parameter | Converges rapidly | SHELXL |
Q. How should researchers resolve contradictions between experimental data and theoretical predictions (e.g., purity vs. reactivity)?
Methodological Answer:
Q. What computational strategies are effective for modeling structure-activity relationships (SAR) in drug discovery?
Methodological Answer:
Q. How can biological activity (e.g., antifungal properties) be systematically evaluated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
